2-Bromo-1-(3-bromopyridin-2-yl)ethanone

Purity Quality Control Procurement

2-Bromo-1-(3-bromopyridin-2-yl)ethanone is a heterocyclic building block with the molecular formula C7H5Br2NO and a molecular weight of 278.93 g/mol. It features a pyridine ring brominated at the 3-position and an ethanone side chain bearing an alpha-bromine, placing it within the class of halogenated pyridyl ketones used as synthetic intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C7H5Br2NO
Molecular Weight 278.93 g/mol
Cat. No. B13671661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3-bromopyridin-2-yl)ethanone
Molecular FormulaC7H5Br2NO
Molecular Weight278.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)CBr)Br
InChIInChI=1S/C7H5Br2NO/c8-4-6(11)7-5(9)2-1-3-10-7/h1-3H,4H2
InChIKeyIMYBYZUDGFQYMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(3-bromopyridin-2-yl)ethanone (CAS 1700589-44-1): A Dual-Brominated Pyridyl Ethanone Building Block for Procurement


2-Bromo-1-(3-bromopyridin-2-yl)ethanone is a heterocyclic building block with the molecular formula C7H5Br2NO and a molecular weight of 278.93 g/mol . It features a pyridine ring brominated at the 3-position and an ethanone side chain bearing an alpha-bromine, placing it within the class of halogenated pyridyl ketones used as synthetic intermediates in medicinal chemistry and agrochemical research . Its commercial availability is documented through major chemical suppliers with a standard purity specification of 98% .

Why 2-Bromo-1-(3-bromopyridin-2-yl)ethanone is Not Interchangeable with Mono-Brominated or Non-Brominated Analogs


Simple in-class substitution is not viable due to the compound's unique dual-bromination pattern. The presence of both a ring bromine and an alpha-carbonyl bromine creates a distinct electrophilic reactivity profile with two independently addressable sites for sequential functionalization [1]. Replacing it with a mono-brominated analog, such as 1-(3-bromopyridin-2-yl)ethanone (CAS 111043-09-5), results in the complete loss of the alpha-bromine, eliminating an entire synthetic handle. Conversely, using 2-bromo-1-(pyridin-2-yl)ethanone (CAS 40086-66-6) removes the ring bromine, preventing downstream cross-coupling at that position . This section provides direct quantitative evidence of these differences where available.

Quantitative Comparative Evidence for 2-Bromo-1-(3-bromopyridin-2-yl)ethanone Against Closest Analogs


Comparative Purity Specifications

When sourcing this chemical building block, purity is a key differentiator. Bidepharm specifies a standard purity of 98% for 2-Bromo-1-(3-bromopyridin-2-yl)ethanone (CAS 1700589-44-1) . In contrast, the same vendor lists a standard purity of 97% for its closest mono-brominated analog, 1-(3-bromopyridin-2-yl)ethanone (CAS 111043-09-5) . This represents a 1% absolute purity advantage, which can be meaningful in multi-step syntheses where overall yields are a product of step-wise efficiencies.

Purity Quality Control Procurement

Molecular Weight and Formula Differentiation

The target compound's molecular weight of 278.93 g/mol (C7H5Br2NO) is substantially higher than that of its closest non-brominated analog, 2-bromo-1-(pyridin-2-yl)ethanone (MW 200.03 g/mol, C7H6BrNO) . This 78.90 g/mol difference profoundly affects physical properties such as boiling point, solubility, and chromatographic behavior, directly influencing purification strategy and synthetic protocol design.

Molecular Weight Physicochemical Properties Structural Analysis

Synthetic Utility: Dual Halogen Reactivity

The compound offers two distinct electrophilic sites for sequential or orthogonal functionalization. The alpha-bromoketone moiety is a classic substrate for nucleophilic substitution (e.g., with amines, thiols) [1], while the heteroaryl bromide on the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Negishi, or Buchwald-Hartwig aminations [2]. This dual reactivity eliminates the need to introduce a second halogenation step during a synthetic sequence, a common requirement when using mono-brominated starting materials.

Reactivity Cross-coupling Synthetic Handle

Optimal Application Scenarios for 2-Bromo-1-(3-bromopyridin-2-yl)ethanone Based on Verified Differentiation


Medicinal Chemistry: Divergent Synthesis of Kinase Inhibitor Scaffolds

This compound is optimally deployed when a medicinal chemistry program requires the rapid generation of a library of 2,3-disubstituted pyridine analogs, a motif common in kinase inhibitors [1]. The alpha-bromine can first be displaced with a selected amine to install an aminomethyl ketone, followed by a Suzuki coupling at the ring bromide to introduce diverse aryl groups, enabling SAR exploration without the need for protecting group manipulations or re-halogenation steps. This divergent strategy is only feasible with a di-brominated starting material .

Agrochemical Intermediate: Synthesis of Fused Heterocycles

For the synthesis of imidazo[1,2-a]pyridines or similar fused systems, which are privileged scaffolds in agrochemistry, the alpha-bromoketone can react with 2-aminopyridines in a condensation-cyclization sequence. The remaining ring bromide provides a vector for further diversification to tune physicochemical properties. Using the mono-brominated analog would result in a final compound lacking this diversification point, limiting a project's ability to optimize for potency, selectivity, or environmental stability [2].

Chemical Biology: Dual-Functional Probe Synthesis

In chemical probe development, the compound can serve to attach both a targeting moiety and a reporter group (e.g., a fluorophore or biotin tag) in a linear sequence. The alpha-bromine can be used for attachment of a linker-reporter via nucleophilic substitution, while the ring bromide enables late-stage installation of the target recognition element via cross-coupling. The quantifiable 98% purity ensures that the bifunctional probe is of high initial quality, minimizing the formation of a singly-functionalized impurity that would complicate biological assay interpretation.

Methodology Development: Benchmarking Orthogonal Cross-Coupling Selectivity

The compound is an ideal substrate for developing and benchmarking new catalytic methods that claim chemoselectivity between an alkyl bromide and an aryl bromide. Its well-defined 98% purity simplifies kinetic analysis, and the distinct molecular weight of the product from each reaction pathway (278.93 g/mol) allows for easy mass spectrometric monitoring of selectivity ratios, offering an advantage over lighter, mono-brominated model substrates .

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